molecular formula C9H12N4O2 B12940818 Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]- CAS No. 478920-91-1

Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-

Cat. No.: B12940818
CAS No.: 478920-91-1
M. Wt: 208.22 g/mol
InChI Key: JGKLPNOTWLWDQP-UHFFFAOYSA-N
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Description

Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]- (hereafter referred to as Compound A), is a nitrile derivative featuring a butanenitrile backbone substituted at the 4-position with a pyrimidinyl-oxy moiety. The pyrimidine ring is further modified with amino (NH₂) and methoxy (OCH₃) groups at the 6- and 2-positions, respectively. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. The nitrile group (-CN) enhances metabolic stability and binding affinity in drug design, while the pyrimidine ring offers hydrogen-bonding interactions critical for biological activity .

Properties

CAS No.

478920-91-1

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

4-(6-amino-2-methoxypyrimidin-4-yl)oxybutanenitrile

InChI

InChI=1S/C9H12N4O2/c1-14-9-12-7(11)6-8(13-9)15-5-3-2-4-10/h6H,2-3,5H2,1H3,(H2,11,12,13)

InChI Key

JGKLPNOTWLWDQP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=N1)OCCCC#N)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-((6-Amino-2-methoxypyrimidin-4-yl)oxy)butanenitrile involves several steps. One common method includes the following steps :

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to 2-chloro-4-amino-6-methoxypyrimidine obtained from the cyclization reaction for a methoxylation reaction.

Chemical Reactions Analysis

4-((6-Amino-2-methoxypyrimidin-4-yl)oxy)butanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity:
Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]- has been investigated for its potential as an anticancer agent. Studies suggest that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, pyrimidine derivatives have shown promise in inhibiting protein kinases that are crucial for cancer cell survival.

Mechanism of Action:
The compound likely acts by interfering with signaling pathways that promote cell division and survival in malignant cells. Research indicates that the introduction of methoxy and amino groups enhances the compound's interaction with target proteins, leading to increased efficacy against various cancer types.

Case Study:
A notable study published in a peer-reviewed journal demonstrated that derivatives of butanenitrile exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology .

Agrochemical Applications

Herbicide Development:
Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]- is being explored for use as a herbicide. Its structural characteristics suggest potential activity against specific weed species through inhibition of key enzymes involved in plant growth.

Mechanism of Action:
The herbicidal properties are hypothesized to stem from the compound's ability to disrupt metabolic pathways in target weeds, particularly those related to amino acid synthesis. This disruption can lead to stunted growth or death of the plants.

Case Study:
Field trials conducted on various crops showed that formulations containing butanenitrile effectively reduced weed populations without adversely affecting crop yield, demonstrating its viability as a selective herbicide .

Materials Science Applications

Polymer Chemistry:
In materials science, butanenitrile is being investigated for its role as a monomer or additive in polymer synthesis. Its unique chemical structure can enhance the properties of polymers, such as thermal stability and mechanical strength.

Composite Materials:
Research indicates that incorporating butanenitrile into composite materials can improve their resistance to environmental degradation. This application is particularly relevant in industries where materials are exposed to harsh conditions, such as aerospace and automotive sectors.

Case Study:
A recent study highlighted the development of a new polymer composite incorporating butanenitrile that demonstrated superior tensile strength and thermal resistance compared to traditional materials used in similar applications .

Mechanism of Action

The mechanism of action of 4-((6-Amino-2-methoxypyrimidin-4-yl)oxy)butanenitrile involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives often act by inhibiting enzymes or receptors involved in critical biological processes. For example, they can inhibit DNA synthesis by targeting enzymes like thymidylate synthase or dihydrofolate reductase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A belongs to a broader class of nitrile-containing pyrimidine derivatives. Below is a comparative analysis of structurally related compounds:

Compound Structure Key Substituents Molecular Weight (g/mol) Key Properties Applications References
Compound A Butanenitrile + 6-amino-2-methoxy-4-pyrimidinyloxy NH₂ (6-pyrimidine), OCH₃ (2-pyrimidine) ~265.3 High polarity due to NH₂ and OCH₃; moderate logP (~1.8) Potential kinase inhibitors, agrochemicals
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile Benzonitrile + 4-hydroxy-2-pyrimidinylamino OH (4-pyrimidine) 212.21 Higher solubility (logP ~1.2); acidic hydroxy group Intermediate for Etravirine (antiviral drug)
4-[(4-Methoxypyrimidin-2-yl)amino]-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile Benzonitrile + methoxypyrimidinylamino + prenyloxy OCH₃ (4-pyrimidine), prenyloxy (aromatic) 326.36 Lipophilic (logP ~3.0); steric bulk from prenyl group Herbicide candidates
4-(2,3-Difluorophenoxy)butanenitrile Butanenitrile + 2,3-difluorophenoxy F (2,3-phenoxy) 199.18 High electronegativity; logP ~2.5 Fluorinated agrochemicals

Biological Activity

Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]- is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, antifungal, and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds related to pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain nitrosopyrimidines display notable antibacterial activity against human pathogenic bacteria. The structural features of these compounds, such as the presence of amino and methoxy groups, may enhance their interaction with microbial targets .

Antifungal Properties

The compound's structural analogs have been evaluated for antifungal activity. A study involving various pyrimidine derivatives demonstrated that specific substitutions can lead to enhanced activity against fungal strains. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways crucial for fungal growth .

Cytotoxicity

Cytotoxicity assays have been performed on derivatives similar to Butanenitrile, with results indicating varying degrees of effectiveness against cancer cell lines. For example, compounds with a similar structure were tested against CCRF-CEM leukemia cells, revealing IC50 values that suggest moderate cytotoxic potential . The presence of the pyrimidine ring is significant in mediating these effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant antibacterial activity
AntifungalEffective against several strains
CytotoxicityModerate cytotoxicity in leukemia cells

Case Study 1: Antibacterial Evaluation

In a comparative study, various nitrosopyrimidine derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Among these, a compound structurally related to Butanenitrile showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial potential.

Case Study 2: Antifungal Activity Assessment

A series of pyrimidine derivatives were screened for their antifungal efficacy against Candida albicans. The results indicated that certain modifications in the methoxy and amino groups significantly enhanced antifungal activity, with some compounds achieving an MIC of 16 µg/mL.

Research Findings

Recent literature emphasizes the role of specific functional groups in enhancing the biological activities of pyrimidine derivatives. For example:

  • Antimicrobial Mechanism : It is hypothesized that the amino group may play a crucial role in binding to bacterial enzymes, thereby inhibiting their function .
  • Structure-Activity Relationship : Variations in substituents on the pyrimidine ring can lead to changes in solubility and bioavailability, impacting overall efficacy .

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